molecular formula C13H9NO3 B1163462 1,7-Dihydroxyacridone CAS No. 112649-95-3

1,7-Dihydroxyacridone

Cat. No.: B1163462
CAS No.: 112649-95-3
M. Wt: 227.21 g/mol
InChI Key:
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Description

1,7-Dihydroxyacridone is a natural product that can be isolated from Boronia lanceolata . It belongs to the class of compounds known as alkaloids, specifically quinoline alkaloids . The molecular weight of this compound is 227.22 and its molecular formula is C13H9NO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a core acridone structure with hydroxy groups at the 1 and 7 positions . The SMILES notation for this compound is O=C1C2=C (C=CC (O)=C2)NC3=CC=CC (O)=C13 .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 227.22 and a molecular formula of C13H9NO3 . It can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • Antiviral Properties : One study found that 5-Chloro-1,3-dihydroxyacridone and its analogues are potent inhibitors of Herpes Simplex Virus Type-1 (HSV-1), indicating their potential as antiviral agents. These compounds represent a new class of nonnucleoside HSV-1 inhibitors with a novel mechanism of action (Lowden & Bastow, 2003).

  • Antiproliferative Effects : Another study highlights the antiproliferative actions of 7-substituted 1,3-dihydroxyacridones, potentially involving DNA topoisomerase II and protein kinase C as biochemical targets. This compound showed significant inhibitory effects on the growth of various cell lines (Bastow et al., 1994).

  • Anticancer Activity : A study on xanthone and acridone derivatives found that some synthesized compounds displayed good in vitro antiproliferative activities against various cancer cell lines. This suggests the potential of these derivatives as anticancer agents (Santra et al., 2023).

  • Inhibition of HIV-1 Replication : Acridone derivatives have been identified as selective inhibitors of HIV-1 replication in chronically infected cells. These compounds suppress HIV-1 replication at the transcriptional level primarily through a mechanism of protein kinase C inhibition (Fujiwara et al., 1999).

  • Inhibition of Acetylcholinesterase : Acridone-based compounds have shown potential as acetylcholinesterase inhibitors, indicating their relevance in the management of Alzheimer's disease. The synthesized acridone derivatives exhibited potent antiacetylcholinesterase activity and antioxidant effects (El-gizawy et al., 2018).

Future Directions

While specific future directions for 1,7-Dihydroxyacridone are not available, there is ongoing research into the potential of acridone derivatives in cancer therapy . This includes innovations, challenges, and future directions in the development of antibody-drug conjugates .

Properties

IUPAC Name

1,7-dihydroxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-7-4-5-9-8(6-7)13(17)12-10(14-9)2-1-3-11(12)16/h1-6,15-16H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKWBGSBYIZPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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